molecular formula C14H19N3O2 B11743471 2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11743471
M. Wt: 261.32 g/mol
InChI Key: KCYWUNYZILXFPT-UHFFFAOYSA-N
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Description

2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group and the aminoethyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Uniqueness

The uniqueness of 2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-[(4-ethoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C14H19N3O2/c1-2-19-14-5-3-12(4-6-14)9-15-13-10-16-17(11-13)7-8-18/h3-6,10-11,15,18H,2,7-9H2,1H3

InChI Key

KCYWUNYZILXFPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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